molecular formula C5H7N3O2 B1442300 3-(4H-1,2,4-triazol-3-yl)propanoic acid CAS No. 844439-07-2

3-(4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B1442300
CAS No.: 844439-07-2
M. Wt: 141.13 g/mol
InChI Key: SIEANLUVCPATRT-UHFFFAOYSA-N
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Description

“3-(4H-1,2,4-triazol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 844439-07-2. It has a molecular weight of 141.13 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8). The InChI key is SIEANLUVCPATRT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature. It has a molecular weight of 141.13 .

Scientific Research Applications

Synthesis and Structural Characterization

One of the key applications of 3-(4H-1,2,4-triazol-3-yl)propanoic acid derivatives is in synthesis and structural characterization. For example, Yan Shuang-hu (2014) explored the synthesis of such compounds from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, employing methods like condensation, chlorination, and esterification. The structural properties were confirmed through techniques like IR, 1H NMR, and X-ray diffraction, highlighting the utility of these derivatives in the field of chemical synthesis and analysis (Yan Shuang-hu, 2014).

Antioxidant Properties

In the realm of biochemistry, these derivatives have been studied for their antioxidant properties. Dovbnya et al. (2022) developed methods for synthesizing compounds that showed significant antioxidant activity, evaluated in vitro. This research underscores the potential biomedical applications of this compound derivatives, especially in oxidative stress-related conditions (Dovbnya et al., 2022).

Polymorphism and Isostructurality

Mazur et al. (2017) investigated the polymorphism of this compound derivatives, revealing the existence of different solid-state forms. This study is significant in understanding the variable physical properties of these compounds, which can be crucial in pharmaceutical and material science applications (Mazur et al., 2017).

Potential in Drug Synthesis

In the context of drug development, derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, Safonov (2015) studied the synthesis of esthers of these compounds and their physical, chemical, and toxicological properties, indicating their relevance in creating new pharmaceutical agents (Safonov, 2015).

Interaction with Metal Ions

The interaction of these derivatives with metal ions has also been a topic of interest. Abdulghani and Sahan (2012) synthesized complexes of these ligands with various metal ions, characterizing them using different analytical techniques. This research provides insights into the potential application of these derivatives in coordination chemistry and catalysis (Abdulghani & Sahan, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEANLUVCPATRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844439-07-2
Record name 3-(4H-1,2,4-triazol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4H-1,2,4-triazol-3-yl)propanoic acid
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3-(4H-1,2,4-triazol-3-yl)propanoic acid
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3-(4H-1,2,4-triazol-3-yl)propanoic acid
Reactant of Route 4
3-(4H-1,2,4-triazol-3-yl)propanoic acid
Reactant of Route 5
3-(4H-1,2,4-triazol-3-yl)propanoic acid
Reactant of Route 6
3-(4H-1,2,4-triazol-3-yl)propanoic acid

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